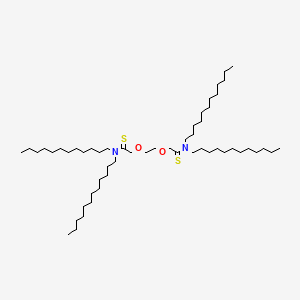
Lead ionophore III
Übersicht
Beschreibung
Lead ionophore III, also known as ETH 5435 or N,N,N′,N′-Tetradodecyl-3,6-dioxaoctanedithioamide, is a lipophilic compound used in optode membranes with subnanomolar detection limits . It has the empirical formula C54H108N2O2S2 and a molecular weight of 881.58 .
Molecular Structure Analysis
The molecular structure of Lead ionophore III is represented by the SMILES string CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC . This indicates that it contains long chains of carbon and hydrogen atoms, along with oxygen, nitrogen, and sulfur atoms.
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing of Lead
Lead Ionophore III has been widely utilized in the development of electrochemical sensors for the detection of lead (Pb2+) in environmental samples. A novel approach involves nanomaterial/ionophore-modified electrodes that significantly enhance sensitivity and selectivity towards Pb2+. These sensors employ nanosized hydroxyapatite (NHAP) and a specific ionophore integrated into a conductive matrix like Nafion, demonstrating remarkable improvement in the detection of trace levels of Pb2+ in water samples. The unique three-dimensional structure of NHAP and the selectivity of the ionophore towards Pb2+ contribute to the sensor's performance, making it a powerful tool for monitoring lead contamination in environmental contexts (Pan et al., 2009).
Membrane Electrodes and Optodes
Research has explored the use of macrocyclic oxamides as potential ionophores for lead in solvent polymeric membrane electrodes. These studies demonstrate that the structure of ligands, including the number and distribution of oxygen donor atoms and ring size, significantly influences the selectivity towards lead over other divalent and monovalent cations. Electrodes incorporating 21-membered-ring oxadiamides (ionophores) exhibit pronounced preference for lead, offering a linear response in a wide activity range, which is crucial for developing lead-selective electrodes for environmental and analytical applications (Malinowska et al., 1993).
Additionally, optode-based sensing platforms incorporating neutral ionophores have shown great potential for lead detection. These platforms utilize plasticized poly(vinyl chloride) (PVC) membranes incorporating metal ion-selective ionophores and chromoionophores, achieving subnanomolar detection limits for lead. The high selectivity of these optodes over alkali and alkaline-earth metals makes them particularly suitable for environmental sensing applications, providing a tool for the sensitive and selective measurement of lead in various matrices (Lerchi et al., 1992).
Selective Detection in Biological Systems
Lead Ionophore III has also been adapted for applications in biological systems. For instance, a cysteine-selective electrode based on lead phthalocyanine (PbPc) as ionophore demonstrates high selectivity and sensitivity for cysteine over common inorganic anions and amino acids. This electrode, incorporating PbPc into a PVC membrane, shows a wide linear range of cysteine concentration detection, indicating its potential for biochemical assays and monitoring cysteine levels in complex biological samples (Shahrokhian, 2001).
Safety And Hazards
Zukünftige Richtungen
The development of ionophore-based sensors like Lead ionophore III is a promising field with potential applications in clinical, environmental, and process monitoring . Future research could focus on discovering and describing novel ionophores/selectivities , and improving the sensitivity of potentiometric ISEs .
Eigenschaften
IUPAC Name |
2-[2-[2-(didodecylamino)-2-sulfanylideneethoxy]ethoxy]-N,N-didodecylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H108N2O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-55(46-42-38-34-30-26-22-18-14-10-6-2)53(59)51-57-49-50-58-52-54(60)56(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUONOYYCMQYKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393190 | |
| Record name | Lead ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead ionophore III | |
CAS RN |
141754-61-2 | |
| Record name | Lead ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead ionophore III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



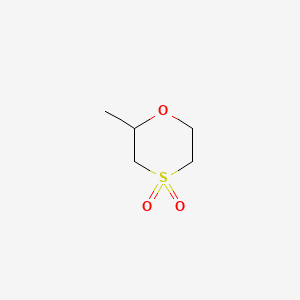
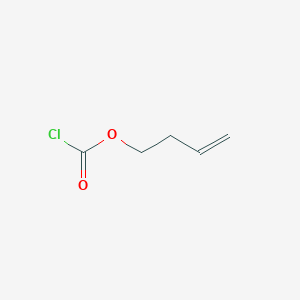




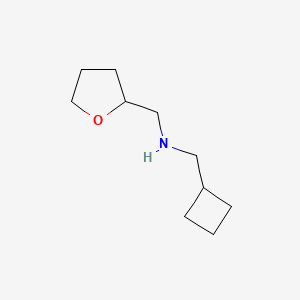
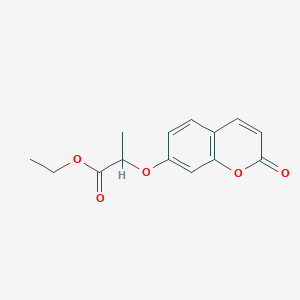


![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)


